3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine
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Overview
Description
3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine is a compound that features both imidazole and oxazole rings Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while oxazole is another five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of chemical and biological properties.
Oxazole: A five-membered ring with one nitrogen and one oxygen atom, used in the synthesis of various pharmaceuticals and agrochemicals.
Benzimidazole: A fused ring system containing both benzene and imidazole rings, known for its therapeutic applications.
Uniqueness
3-(1-Methyl-1h-imidazol-4-yl)-1,2-oxazol-5-amine is unique due to the presence of both imidazole and oxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8N4O |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(1-methylimidazol-4-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H8N4O/c1-11-3-6(9-4-11)5-2-7(8)12-10-5/h2-4H,8H2,1H3 |
InChI Key |
JYQFZVGFGKSASC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=NOC(=C2)N |
Origin of Product |
United States |
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